
N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isoindolin-2-yl)guanidine is a compound that features a guanidine group attached to an isoindoline ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 1-(Isoindolin-2-yl)guanidine allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoindolin-2-yl)guanidine typically involves the reaction of isoindoline derivatives with guanidine precursors. One common method is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This scaffold can then be further functionalized to introduce the guanidine group.
Industrial Production Methods
Industrial production of 1-(Isoindolin-2-yl)guanidine may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Isoindolin-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can modify the guanidine group or the isoindoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include isoindoline-1,3-dione derivatives, reduced isoindoline compounds, and various substituted isoindoline derivatives .
Aplicaciones Científicas De Investigación
1-(Isoindolin-2-yl)guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Isoindolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The isoindoline ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoindoline derivatives and guanidine-containing molecules, such as:
Uniqueness
1-(Isoindolin-2-yl)guanidine is unique due to its combination of the isoindoline ring and guanidine group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
80545-13-7 |
|---|---|
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
2-(1,3-dihydroisoindol-2-yl)guanidine |
InChI |
InChI=1S/C9H12N4/c10-9(11)12-13-5-7-3-1-2-4-8(7)6-13/h1-4H,5-6H2,(H4,10,11,12) |
Clave InChI |
FXDJPRPAZJKGKY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CN1N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
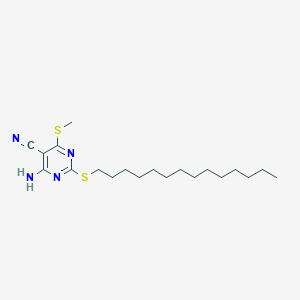
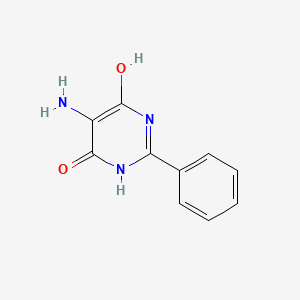
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)

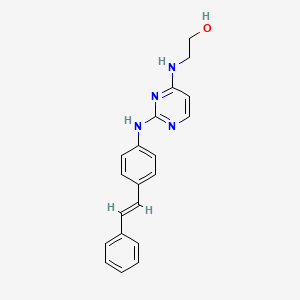
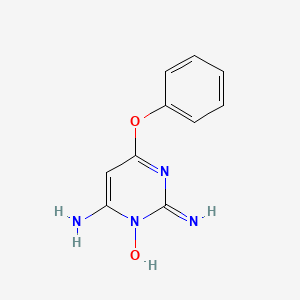
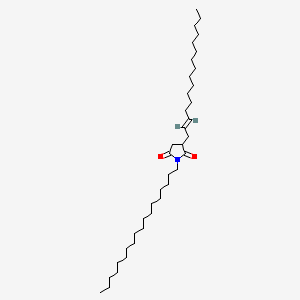
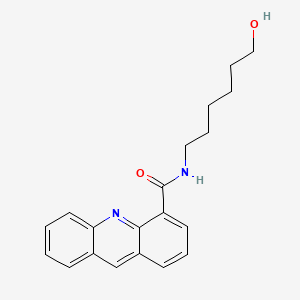

![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
